Trioctylamine
Overview
Description
Molecular Structure Analysis
Trioctylamine has a molecular formula of C24H51N and a molar mass of 353.679 g/mol . It is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom .Chemical Reactions Analysis
Trioctylamine can be used to extract monocarboxylic acids such as acetic acid . It has been used in the reactive extraction of malic acid from aqueous streams . The extraction efficiency was optimized using response surface methodology, considering factors such as temperature, initial malic acid concentration, and Trioctylamine composition .Physical And Chemical Properties Analysis
Trioctylamine is a clear colorless liquid . It has a melting point of -34 °C, a boiling point of 164-168 °C at 0.7 mmHg and 365-367 °C at 1 atm, and a density of 0.810 g/mL at 20 °C . It is easily soluble in chloroform but insoluble in water . It is air sensitive .Scientific Research Applications
Extraction of Monocarboxylic Acids
Trioctylamine can be used to extract monocarboxylic acids such as acetic acid . This application is particularly useful in the chemical industry where the separation of specific acids is required .
Extraction of Precious Metals
Trioctylamine is also used in the extraction of precious metals . This process contributes to the production of high-purity materials used in various industries .
Use as a Potato Defoliant
A formulation containing metoxuron mixed with an emulsion containing trioctylamine 50%, atlox 4851 B 15%, and isopropanol 35% was found to be active as a potato defoliant . This application is significant in the agricultural industry.
Reactive Extraction of Butyric Acid
Trioctylamine is used in the reactive extraction of butyric acid from an aqueous stream . The optimization of this process was effectively carried out using response surface methodology .
Mineral Extraction Reagent
Trioctylamine production can be used as a mineral extraction reagent . This application is particularly important in the mining industry.
Extractant for Nuclear Reprocessing
Trioctylamine is used as an extractant for nuclear reprocessing . This is a critical application in the nuclear industry.
Extractant for Identification of Dyes
Its use as an extractant for identification of dyes may result in its release to the environment through various waste streams . This application is significant in the textile industry.
Production of High-Purity Materials
Through selective coordination with specific metal ions, trioctylamine enables efficient separation and concentration of valuable metals, contributing to the production of high-purity materials used in electronics, magnets, and catalysis .
Safety and Hazards
Future Directions
Trioctylamine has been used in the reactive extraction of malic acid from aqueous streams . This technique could pave the way for the reactive separation process design for recovery of carboxylic acids from dilute aqueous waste streams as well as a fermentation broth . This suggests that Trioctylamine could have potential future applications in the field of waste management and resource recovery.
properties
IUPAC Name |
N,N-dioctyloctan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAZYLNFDRKIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047635 | |
Record name | Trioctylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047635 | |
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Molecular Weight |
353.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
Record name | 1-Octanamine, N,N-dioctyl- | |
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Record name | Tri-n-octylamine | |
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Solubility |
In water, 0.050 mg/l @ 25 °C | |
Record name | TRI-N-OCTYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000549 [mmHg] | |
Record name | Tri-n-octylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Trioctylamine | |
CAS RN |
1116-76-3 | |
Record name | Trioctylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1116-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tri-n-octylamine | |
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Record name | Trioctylamine | |
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Record name | 1-Octanamine, N,N-dioctyl- | |
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Record name | Trioctylamine | |
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Record name | Trioctylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.948 | |
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Record name | TRIOCTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | TRI-N-OCTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-34.6 °C | |
Record name | TRI-N-OCTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Trioctylamine facilitate the extraction of acids from aqueous solutions?
A1: Trioctylamine acts as a phase-transfer catalyst in reactive extraction. It interacts with acids in the aqueous phase, forming amine-acid complexes. These complexes, being more soluble in the organic phase (usually an organic solvent like kerosene, 1-octanol, or chloroform), are then extracted into the organic phase. [, , ]
Q2: Can you provide details about the structure of Trioctylamine?
A2: Trioctylamine (C24H51N) has a molecular weight of 353.67 g/mol. It comprises three eight-carbon alkyl chains (octyl groups) attached to a central nitrogen atom. []
Q3: How does the choice of organic diluent affect Trioctylamine's extraction efficiency?
A3: The diluent influences the solubility of the amine-acid complex and the physical properties of the organic phase. Research shows that the extraction efficiency of carboxylic acids using Trioctylamine generally follows the order: 1-octanol ≥ chloroform > tetrachloromethane > hexane. This is attributed to factors like diluent polarity and the ability to form hydrogen bonds. []
Q4: What happens when Trioctylamine is mixed with sulfuric acid in an organic solvent?
A4: Trioctylamine reacts with sulfuric acid to form various Trioctylamine sulfate salts. The type and concentration of the salt formed depend on the operational conditions (like temperature, concentration of reactants) and the specific organic solvent used. [, ]
Q5: Is Trioctylamine used as a catalyst in any reactions?
A5: Yes, Trioctylamine can catalyze the racemization of chiral compounds. For example, it has been successfully used in the dynamic kinetic resolution of Naproxen and Suprofen thioesters. [, ]
Q6: How does Trioctylamine enhance the activity of lipases in dynamic kinetic resolution?
A6: Trioctylamine's role in dynamic kinetic resolution is twofold. Firstly, it acts as a racemization catalyst, constantly converting the undesired enantiomer into the desired one. Secondly, it can enhance the activity and stability of certain lipases, likely by modifying the enzyme's microenvironment. [, ]
Q7: Can Trioctylamine be used to separate specific metal ions?
A7: Trioctylamine exhibits selectivity towards certain metal ions. Research demonstrates its ability to extract Thorium (IV), Uranium (VI), and Molybdenum (VI) from sulfuric acid media. The extraction efficiency depends on factors like pH, sulfate concentration, and the presence of modifiers. [, , ]
Q8: Can Trioctylamine be used in the synthesis of nanoparticles?
A8: Trioctylamine can act as both a reducing and hydrolyzing agent in nanoparticle synthesis. For example, it has been used to synthesize iron oxide nanoparticles with different phases and morphologies depending on the iron precursor salt used. []
Q9: What are the safety concerns associated with using Trioctylamine?
A9: While generally considered safe for laboratory use with proper precautions, Trioctylamine may cause skin and eye irritation. Always consult the material safety data sheet (MSDS) before handling.
Q10: What analytical techniques are used to characterize and quantify Trioctylamine?
A10: Common techniques include:
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